D-Leucine, L-alanyl- D-Leucine, L-alanyl-
Brand Name: Vulcanchem
CAS No.: 67392-70-5
VCID: VC18100474
InChI: InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m0/s1
SMILES:
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol

D-Leucine, L-alanyl-

CAS No.: 67392-70-5

Cat. No.: VC18100474

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

D-Leucine, L-alanyl- - 67392-70-5

Specification

CAS No. 67392-70-5
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
IUPAC Name (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m0/s1
Standard InChI Key RDIKFPRVLJLMER-NKWVEPMBSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

D-Leucine, L-alanyl- is a dipeptide with the molecular formula C9H18N2O3\text{C}_9\text{H}_{18}\text{N}_2\text{O}_3 and a molecular weight of 202.25 g/mol. Its structure features a peptide bond linking the carboxyl group of L-alanine to the amino group of D-leucine . The stereochemical inversion at the leucine residue distinguishes it from the more common L-leucine-containing dipeptides, altering its interaction with proteolytic enzymes and transport proteins .

Stereochemical Implications

The D-configuration of leucine disrupts typical binding motifs recognized by mammalian peptidases, rendering the compound resistant to hydrolysis in the jejunum . This property contrasts sharply with L-leucyl-L-alanine, which undergoes rapid enzymatic cleavage. Comparative studies in rat models demonstrate that D-Leucine, L-alanyl- is absorbed 24 times slower than its L-leucyl-L-alanine counterpart, underscoring the critical role of stereochemistry in bioavailability .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of D-Leucine, L-alanyl- typically involves coupling L-alanine’s carboxyl group with D-leucine’s amino group under controlled conditions. A method adapted from continuous flow peptide synthesis employs alkaline aqueous media (pH 10.2) with sodium tetraborate buffers to facilitate carbamate intermediate formation . Key parameters include:

ParameterValue/RangeRole in Synthesis
Temperature0–5°CMinimizes side reactions
pH10.2Stabilizes reactive intermediates
Reaction Time8–15 minutesOptimizes yield and purity

This approach achieves yields exceeding 70% with high enantiomeric purity, as validated by HPLC and 1H^1\text{H}-NMR .

Industrial-Scale Considerations

Industrial production prioritizes cost-effective purification techniques, such as crystallization or chromatography, to isolate the dipeptide from byproducts like unreacted amino acids or hydrolyzed fragments . Scalable continuous flow reactors enhance productivity by maintaining precise temperature and pH control, reducing batch-to-batch variability .

Physicochemical Properties

Solubility and Stability

D-Leucine, L-alanyl- exhibits moderate solubility in water (12.3 g/L at 25°C) and stability across a pH range of 4–9. Its resistance to hydrolysis under acidic conditions makes it suitable for oral formulations, whereas alkaline environments promote gradual degradation .

Comparative Stereoisomer Properties

The table below contrasts key properties of D-Leucine, L-alanyl- with related dipeptides:

PropertyD-Leucine, L-alanyl-L-Leucine, L-alanyl-D-Leucine, D-alanyl-
Jejunal Absorption0.15 µmol/min/cm²3.6 µmol/min/cm²0.05 µmol/min/cm²
Hydrolysis Rate0.08 nM/s1.2 nM/s0.02 nM/s
Urinary Excretion12% of dose<1% of dose18% of dose

Data adapted from intestinal absorption studies in rats .

Biological Activity and Metabolic Pathways

Enzymatic Resistance

Homogenates of rat intestinal mucosa hydrolyze D-Leucine, L-alanyl- at 8% the rate of L-Leucine, L-alanyl-, attributed to the D-leucine residue’s steric hindrance . This resistance enables systemic circulation of the intact dipeptide, as evidenced by its urinary excretion profile .

Metabolic Fate

Post-absorption, hepatic and renal peptidases partially cleave the peptide bond, releasing free D-leucine and L-alanine. D-leucine undergoes enantiomeric inversion via racemases or is excreted unchanged, while L-alanine enters gluconeogenesis .

Applications and Research Frontiers

Nutritional Supplements

The delayed hydrolysis of D-Leucine, L-alanyl- offers potential for sustained amino acid release, beneficial in muscle recovery formulations. Its stability in gastric environments enhances oral bioavailability compared to free D-leucine .

Drug Delivery Systems

Encapsulation of D-Leucine, L-alanyl- with therapeutic agents exploits its resistance to peptidases, enabling targeted release in the lower gastrointestinal tract. Preliminary studies suggest utility in colon-specific drug delivery .

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